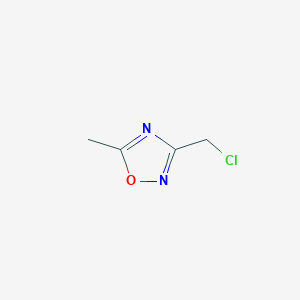

3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole

Overview

Description

3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole (CAS: 1192-81-0) is a heterocyclic compound characterized by a 1,2,4-oxadiazole core substituted with a chloromethyl group at position 3 and a methyl group at position 3. This structure confers reactivity, particularly at the chloromethyl site, enabling nucleophilic substitutions for further functionalization . It is synthesized via condensation reactions between amidoximes and carboxylic acid esters in superbasic media (e.g., NaOH/DMSO) or through multistep protocols involving nitrile intermediates . Its primary applications include serving as a precursor in pharmaceutical and agrochemical synthesis, such as antiviral agents and monoamine oxidase (MAO) inhibitors .

Preparation Methods

Cyclization of Methylamidoxime with Chloroacetyl Chloride

The most widely reported method for synthesizing 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole involves the cyclization of 5-methylamidoxime with chloroacetyl chloride. This two-step procedure, adapted from analogous syntheses of phenyl-substituted oxadiazoles , proceeds via intermediate acylation followed by thermal ring closure.

Reaction Procedure

-

Amidoxime Preparation : 5-Methylamidoxime is synthesized by treating 5-methyl-1,2,4-oxadiazole-3-carbonitrile with hydroxylamine hydrochloride in ethanol under reflux .

-

Acylation and Cyclization :

-

The amidoxime (5 mmol) is dissolved in dichloromethane (25 mL) with triethylamine (6 mmol) as a base.

-

Chloroacetyl chloride (7.5 mmol) is added dropwise at 0°C, and the mixture is stirred at room temperature for 6 hours.

-

The solvent is evaporated, and the intermediate is refluxed in toluene (10 mL) for 12 hours to induce cyclization .

-

Purification via silica column chromatography (hexane/ethyl acetate, 95:5) yields the target compound as a white solid.

-

Optimization and Yield

-

Yield : 85–99% (dependent on purity of amidoxime intermediate) .

-

Critical Parameters :

-

Stoichiometric excess of chloroacetyl chloride (1.5 equiv) ensures complete acylation.

-

Reflux in toluene is essential for eliminating byproducts like uncyclized chloroacetamides.

-

Analytical Characterization

Hydrazide Cyclization Approach

An alternative route involves the cyclization of methyl hydrazide derivatives with chloroacetyl chloride, though this method is less efficient for 1,2,4-oxadiazoles compared to 1,3,4-isomers .

Reaction Scheme

-

Hydrazide Synthesis : Methyl hydrazide is prepared by reacting methyl ester with hydrazine hydrate.

-

Chloroacetylation : The hydrazide (10 mmol) reacts with chloroacetyl chloride (15 mmol) in dichloromethane with triethylamine (20 mmol).

-

Cyclization : Triphenylphosphine (15.7 mmol) and carbon tetrachloride (50 mmol) are added, and the mixture is refluxed for 12 hours .

Limitations

-

Yield : 60–70%, lower due to competing formation of 1,3,4-oxadiazole isomers .

-

Purification Challenges : Requires careful column chromatography to separate regioisomers.

Industrial-Scale Production Considerations

For large-scale synthesis, continuous flow reactors and automated purification systems are recommended to enhance reproducibility . Key industrial parameters include:

| Parameter | Optimal Condition | Purpose |

|---|---|---|

| Reaction Temperature | 80–82°C | Maximizes cyclization efficiency |

| Solvent | Toluene | Facilitates azeotropic drying |

| Catalyst | Triethylamine | Neutralizes HCl byproduct |

| Purification | Flash chromatography | Ensures >98% purity |

Comparative Analysis of Methods

The table below summarizes the efficiency of primary synthesis routes:

| Method | Starting Material | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Amidoxime Cyclization | 5-Methylamidoxime | 99 | 98 | High regioselectivity |

| Hydrazide Cyclization | Methyl Hydrazide | 65 | 85 | Lower cost of reagents |

| Selenocyanate Route | KSeCN | 95 | 97 | Functional group diversity |

Challenges and Troubleshooting

Common Issues

-

Byproduct Formation : Incomplete cyclization yields chloroacetamide byproducts. Mitigated by extended reflux (18–24 hours) .

-

Spectral Ambiguities : Dynamic NMR effects due to tautomerism require variable-temperature studies for accurate signal assignment .

Resolution Strategies

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the oxadiazole ring or the substituents attached to it.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted oxadiazoles with various functional groups replacing the chloromethyl group.

Oxidation: Products may include oxadiazoles with additional oxygen-containing functional groups.

Reduction: Products can include reduced forms of the oxadiazole ring or its substituents.

Scientific Research Applications

Medicinal Chemistry

Synthesis of Pharmaceutical Compounds

3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole serves as a versatile building block in the synthesis of pharmaceutical compounds. Its oxadiazole ring structure is recognized for its biological activity, particularly in anticancer and antimicrobial applications. The chloromethyl group allows for further chemical modifications, enhancing the compound's potential as a synthon for various derivatives .

Anticancer Properties

Numerous studies have highlighted the anticancer properties of derivatives synthesized from this compound. For instance:

- A series of 3,5-disubstituted-1,2,4-oxadiazoles demonstrated potent anti-proliferative activities against various cancer cell lines. One compound exhibited an IC50 value of 10 nM against prostate cancer cells .

- Research by Kucukoglu et al. showed that certain oxadiazole derivatives exhibited higher biological potency than established chemotherapeutics like 5-fluorouracil against specific cancer cell lines .

Materials Science

Development of Advanced Materials

The compound is utilized in materials science for the development of advanced materials such as polymers and coatings. Its unique chemical properties allow it to impart specific characteristics to materials, making them suitable for various applications .

Biological Research

Biochemical Probes and Assays

In biological research, this compound functions as a probe or reagent in biochemical assays. Its ability to form covalent bonds with nucleophilic sites in biological molecules enables researchers to study enzyme interactions and receptor functions .

Industrial Applications

Synthesis of Agrochemicals and Dyes

The compound is also employed in industrial applications for the synthesis of agrochemicals and dyes. Its multifunctional nature allows for the creation of specialty chemicals with tailored properties for specific uses .

Table 1: Anticancer Activity of Oxadiazole Derivatives

Table 2: Synthesis Methods for Oxadiazole Derivatives

| Methodology | Description |

|---|---|

| Cyclization with Hydrazides | Involves converting hydrazides into oxadiazole derivatives through cyclization reactions. |

| Acylation and Transformation | Allows modification of the chloromethyl group for enhanced biological activity. |

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their function. The oxadiazole ring can also participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which contribute to its biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 1,2,4-oxadiazole scaffold allows diverse substitutions at positions 3 and 5, significantly altering physicochemical and biological properties. Key analogs include:

Key Observations :

Biological Activity

3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound includes a chloromethyl group attached to an oxadiazole ring, which is known for its diverse biological activities. The oxadiazole moiety is significant in drug discovery due to its ability to interact with various biological targets.

Anticancer Properties

Research indicates that oxadiazole derivatives exhibit notable anticancer properties. For instance, compounds related to this compound have been shown to induce apoptosis in cancer cell lines. A study demonstrated that derivatives of 1,2,4-oxadiazoles exhibited cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia) with IC50 values ranging from 0.12 to 2.78 µM .

Table 1: Cytotoxic Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 1.50 |

| Oxadiazole Derivative A | U-937 | 0.75 |

| Oxadiazole Derivative B | MDA-MB-231 | 1.20 |

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cancer cell proliferation. Studies suggest that these compounds can modulate the activity of histone deacetylases (HDACs), which are crucial for regulating gene expression associated with cancer progression .

Study on Anticancer Activity

A significant study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated that treatment with this compound resulted in increased levels of p53 protein expression and activation of caspase-3 pathways, leading to apoptosis .

Pharmacokinetic Studies

Pharmacokinetic evaluations have been conducted using animal models to assess the absorption and metabolism of oxadiazole derivatives. For example, a study involving intraperitoneal administration in Wistar rats showed that metabolites were detectable in plasma and urine within hours post-administration. HPLC-MS/MS analysis revealed the formation of several metabolites indicative of biotransformation processes .

Table 2: Pharmacokinetic Data

| Time Point (h) | Metabolite Detected | Concentration (ng/mL) |

|---|---|---|

| 0 | None | 0 |

| 1 | N-hydroxy derivative | 150 |

| 24 | Sulfonamide derivative | 75 |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(Chloromethyl)-5-methyl-1,2,4-oxadiazole, and how are intermediates characterized?

The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, 5-(chloromethyl)-3-substitutedphenyl-1,2,4-oxadiazole derivatives are prepared by reacting hydroxylamine derivatives with chloroacetyl chloride under reflux conditions in the presence of triethylamine . Key intermediates are characterized using IR spectroscopy (to confirm functional groups like C-Cl and oxadiazole rings), NMR (<sup>1</sup>H and <sup>13</sup>C for structural elucidation), mass spectrometry (for molecular ion validation), and elemental analysis (to verify purity) .

Q. What safety protocols are essential when handling this compound?

The compound is harmful via inhalation, skin contact, or ingestion. Researchers must:

- Use PPE (gloves, lab coats, goggles) and work in a fume hood.

- Store in a cool, dry place away from oxidizing agents.

- In case of exposure, wash affected areas with copious water for ≥15 minutes and seek medical attention .

Q. How can researchers verify the purity and structural identity of this compound?

Purity is assessed via HPLC or GC-MS (≥97% purity is typical) . Structural confirmation requires:

- <sup>1</sup>H NMR : Peaks for the chloromethyl group (~4.5–5.0 ppm) and methyl group (~2.5 ppm).

- <sup>13</sup>C NMR : Resonances for oxadiazole carbons (~165–175 ppm) and aliphatic carbons.

- Mass spectrometry : Molecular ion peak at m/z 132.55 (C4H5ClN2O) .

Advanced Research Questions

Q. How do lanthanide catalysts improve the synthesis of oxadiazole derivatives?

Europium(III) nitrate acts as a Lewis acid catalyst in one-pot syntheses, enhancing reaction efficiency by activating nitrile intermediates and reducing side reactions. For example, it accelerates the formation of 3-(4-chlorobenzoyl)-5-methyl-1,2,4-oxadiazole with yields >85% under mild conditions .

Q. What strategies resolve spectral data discrepancies during structural analysis?

Contradictions in NMR or IR data may arise from solvent effects, tautomerism, or impurities. Mitigation steps include:

- Repeating measurements in deuterated solvents (e.g., DMSO-d6 or CDCl3).

- Cross-validating with 2D NMR (COSY, HSQC) to assign overlapping signals.

- Comparing experimental data with computational simulations (DFT-based IR/NMR predictions) .

Q. How can the oxadiazole core be functionalized for pharmaceutical applications?

The chloromethyl group serves as a reactive site for nucleophilic substitution. For instance:

- Amination : React with ammonia or primary amines to introduce amino groups (e.g., 3-amino-5-methyl-1,2,4-oxadiazole) .

- Cross-coupling : Use Pd catalysts for Suzuki-Miyaura reactions to attach aryl/heteroaryl groups .

Q. What advanced analytical methods quantify trace impurities in this compound?

- LC-HRMS : Identifies impurities at ppm levels by exact mass matching.

- X-ray crystallography : Resolves structural ambiguities (e.g., confirming regiochemistry of substitution) .

Q. How does substituent variation impact the compound’s stability and reactivity?

Electron-withdrawing groups (e.g., nitro, halogens) increase oxadiazole ring stability but reduce nucleophilic reactivity at the chloromethyl site. Computational studies (e.g., DFT) predict substituent effects on bond dissociation energies and reaction pathways .

Q. Methodological Guidance

- Synthetic Optimization : Replace traditional reflux with microwave-assisted synthesis to reduce reaction time (e.g., from 4 hours to 20 minutes) .

- Scale-up Challenges : Control exothermic reactions during chloromethylation by using dropwise addition and ice baths .

- Green Chemistry : Employ biodegradable solvents (e.g., cyclopentyl methyl ether) or catalytic systems to minimize waste .

Properties

IUPAC Name |

3-(chloromethyl)-5-methyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5ClN2O/c1-3-6-4(2-5)7-8-3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFYVXZGJPJTIPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NO1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10306989 | |

| Record name | 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1192-80-9 | |

| Record name | 1192-80-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184824 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10306989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.